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Cat. No.: B105723 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-6-methoxypyridine has emerged as a pivotal building block in organic synthesis,

offering a unique combination of reactive sites that enable the construction of complex

molecular architectures. Its pyridine core, substituted with both an activating amino group and a

methoxy group, provides a versatile scaffold for the development of novel pharmaceuticals,

agrochemicals, and functional materials.[1] The strategic placement of these functional groups

allows for a wide range of chemical transformations, including palladium-catalyzed cross-

coupling reactions, cyclizations, and condensations, making it an invaluable tool for synthetic

chemists. This guide provides a comprehensive overview of the chemical properties, reactivity,

and synthetic applications of 2-Amino-6-methoxypyridine, complete with detailed

experimental protocols and quantitative data to facilitate its use in the laboratory.

Chemical and Physical Properties
2-Amino-6-methoxypyridine is a white to light yellow crystalline solid at room temperature.[1]

A summary of its key physical and chemical properties is presented in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b105723?utm_src=pdf-interest
https://www.benchchem.com/product/b105723?utm_src=pdf-body
https://www.researchgate.net/figure/Synthesis-of-2-aminopyrimidine-using-b-dicarbonyl-compounds-and-guanidine-38_fig4_354342526
https://www.benchchem.com/product/b105723?utm_src=pdf-body
https://www.benchchem.com/product/b105723?utm_src=pdf-body
https://www.researchgate.net/figure/Synthesis-of-2-aminopyrimidine-using-b-dicarbonyl-compounds-and-guanidine-38_fig4_354342526
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Molecular Formula C₆H₈N₂O [2]

Molecular Weight 124.14 g/mol [2]

Melting Point 108-112 °C [1]

Boiling Point 115 °C at 13 mmHg [3]

Appearance
White to light yellow crystalline

powder
[1]

Solubility Slightly soluble in water [3][4]

CAS Number 17920-35-3 [2]

Spectroscopic Data
The structural identity of 2-Amino-6-methoxypyridine can be confirmed by various

spectroscopic techniques.
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Technique Data

¹H NMR

Spectral data for the related compound 2-

Amino-6-methylpyridine shows characteristic

shifts for the pyridine ring protons and the

methyl group. For 2-Amino-6-methoxypyridine,

one would expect signals for the methoxy group

protons, the amino group protons, and the three

aromatic protons on the pyridine ring.

¹³C NMR

The ¹³C NMR spectrum would show six distinct

signals corresponding to the six carbon atoms in

the molecule, with the chemical shifts influenced

by the attached functional groups (amino,

methoxy, and the pyridine nitrogen).

Mass Spectrometry

The mass spectrum will show a molecular ion

peak corresponding to the molecular weight of

the compound.[2]

IR Spectroscopy

The IR spectrum will exhibit characteristic

absorption bands for the N-H stretching of the

primary amine, C-N stretching, C-O stretching of

the methoxy group, and aromatic C-H and

C=C/C=N stretching of the pyridine ring.

Reactivity and Synthetic Applications
The reactivity of 2-Amino-6-methoxypyridine is governed by the interplay of its amino and

methoxy groups, and the pyridine nitrogen. The amino group is a nucleophilic center and can

participate in a variety of reactions, including acylation, alkylation, and condensation. The

pyridine ring can be functionalized through electrophilic substitution, although the presence of

the activating amino group directs incoming electrophiles. More commonly, the pyridine ring is

functionalized via palladium-catalyzed cross-coupling reactions, often requiring prior

halogenation of the ring.

Palladium-Catalyzed Cross-Coupling Reactions
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2-Amino-6-methoxypyridine and its halogenated derivatives are excellent substrates for

palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the

formation of carbon-carbon and carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-

heteroaryl amines.[1][5] A halogenated derivative of 2-Amino-6-methoxypyridine can be

coupled with a wide range of primary and secondary amines to introduce diverse substituents.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine with an Amine

(General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Aryl or heteroaryl bromide (e.g., 2-bromo-6-methoxypyridine) (1.0 equiv)

Amine (1.2 equiv)

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

Phosphine ligand (e.g., Xantphos) (0.04 equiv)

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

Anhydrous toluene

Procedure:

To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, sodium tert-

butoxide, Pd(OAc)₂, and the phosphine ligand.

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

Add anhydrous toluene, followed by the amine.

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination of Related Aminopyridines

Aryl
Halide

Amine
Catalyst
(mol%)

Ligand
(mol%)

Base
(equiv)

Solvent
Temp
(°C)

Yield
(%)

2-

Bromopy

ridine

Morpholi

ne

Pd₂(dba)

₃ (1.5)

XPhos

(3.6)

NaOtBu

(1.4)
Toluene 100 94

3-Bromo-

2-

aminopyr

idine

Morpholi

ne

Pre-L3

(RuPhos

precataly

st) (2)

-
LiHMDS

(2.5)
THF 65 83

2-

Bromopy

ridine

Volatile

amines

Pd(OAc)₂

(1-5)

dppp

(1.5-7.5)

NaOtBu

(1.4-2.0)
Toluene 80-100 55-98

This data is for analogous compounds and serves as a reference for expected reactivity.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an

organohalide and an organoboron compound. Halogenated 2-amino-6-methoxypyridine can

be coupled with various aryl or vinyl boronic acids or their esters to synthesize biaryl and vinyl-

substituted pyridines.
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Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine with an Arylboronic Acid

(General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Aryl or heteroaryl bromide (e.g., 2-bromo-6-methoxypyridine) (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

Base (e.g., K₃PO₄) (2.5 equiv)

Anhydrous 1,4-dioxane

Degassed water

Procedure:

To a Schlenk flask, add the aryl bromide, arylboronic acid, and potassium phosphate.

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

Under the inert atmosphere, add the palladium catalyst.

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).

Stir the reaction mixture at 85-95 °C.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the mixture to room temperature.

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Related Aminopyridines

Aryl
Halide

Boronic
Acid

Catalyst
(mol%)

Base
(equiv)

Solvent Temp (°C) Yield (%)

5-Bromo-2-

methylpyrid

in-3-amine

Phenylboro

nic acid

Pd(PPh₃)₄

(5)

K₃PO₄

(2.5)

1,4-

Dioxane/H₂

O (4:1)

85-95 85

5-Bromo-2-

methylpyrid

in-3-amine

4-

Methylphe

nylboronic

acid

Pd(PPh₃)₄

(5)

K₃PO₄

(2.5)

1,4-

Dioxane/H₂

O (4:1)

85-95 88

This data is for an analogous compound and serves as a reference for expected reactivity.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and

an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties onto the

pyridine ring of a halogenated 2-amino-6-methoxypyridine derivative.

Experimental Protocol: Sonogashira Coupling of a Bromopyridine with a Terminal Alkyne

(General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Aryl or heteroaryl bromide (e.g., 2-bromo-6-methoxypyridine) (1.0 equiv)

Terminal alkyne (1.2 equiv)

Palladium catalyst (e.g., Pd(CF₃COO)₂) (0.025 equiv)
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Triphenylphosphine (PPh₃) (0.05 equiv)

Copper(I) iodide (CuI) (0.05 equiv)

Triethylamine (Et₃N)

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst,

triphenylphosphine, and copper(I) iodide.

Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

Add the aryl bromide, the terminal alkyne, and triethylamine.

Heat the reaction mixture to 100 °C and stir for 3 hours.

Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture to room temperature.

Pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling of a Related Aminopyridine
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Aryl
Halide

Alkyne

Pd
Cataly
st
(mol%)

Cu
Cataly
st
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

2-

Amino-

3-

bromop

yridine

Phenyla

cetylen

e

Pd(CF₃

COO)₂

(2.5)

CuI (5) Et₃N DMF 100 3 96

This data is for an analogous compound and serves as a reference for expected reactivity.

Cyclization and Condensation Reactions
The amino group of 2-Amino-6-methoxypyridine is a key functional handle for the

construction of fused heterocyclic systems, which are prevalent in medicinal chemistry.

Imidazo[1,2-a]pyridines are a class of bicyclic heterocycles with a broad range of biological

activities. A common synthetic route involves the reaction of a 2-aminopyridine with an α-

haloketone.[2][6]

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

2-Amino-6-methoxypyridine (1.0 equiv)

α-Bromoketone (1.0 equiv)

Base (e.g., NaHCO₃)

Solvent (e.g., Ethanol)

Procedure:
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Dissolve 2-Amino-6-methoxypyridine and the α-bromoketone in ethanol.

Add sodium bicarbonate to the mixture.

Reflux the reaction mixture for several hours.

Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

Purify the crude product by recrystallization or column chromatography.

2-Amino-6-methoxypyridine can undergo condensation reactions with 1,3-dicarbonyl

compounds, such as β-ketoesters (e.g., ethyl acetoacetate), to form various heterocyclic

structures. The reaction outcome can be influenced by the reaction conditions.

Experimental Protocol: Reaction with Ethyl Acetoacetate (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

2-Amino-6-methoxypyridine (1.0 equiv)

Ethyl acetoacetate (1.1 equiv)

Acid or base catalyst (optional)

Solvent (e.g., ethanol, acetic acid)

Procedure:

Combine 2-Amino-6-methoxypyridine and ethyl acetoacetate in a suitable solvent.

If required, add a catalytic amount of acid or base.
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Heat the reaction mixture to reflux.

Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Purify the crude product by recrystallization or column chromatography.

Workflow and Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the general workflows

and catalytic cycles for the key reactions discussed.

Combine Aryl Halide,
Amine, Pd Catalyst,
Ligand, and Base

Heat under
Inert Atmosphere

Toluene Aqueous Workup
and Extraction

Cool to RT Column
Chromatography

Crude Product Isolated
N-Aryl Product

Click to download full resolution via product page

Buchwald-Hartwig Amination Experimental Workflow.
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Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
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Palladium Cycle Copper Cycle
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Simplified Catalytic Cycles for Sonogashira Coupling.

Conclusion
2-Amino-6-methoxypyridine is a highly valuable and versatile building block in organic

synthesis. Its unique electronic and structural features allow for a diverse range of chemical

transformations, providing access to a wide array of complex molecules with significant

potential in medicinal chemistry, agrochemicals, and materials science. The palladium-

catalyzed cross-coupling reactions and cyclocondensation strategies highlighted in this guide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b105723?utm_src=pdf-body-img
https://www.benchchem.com/product/b105723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


demonstrate the extensive utility of this compound. The provided experimental protocols and

data serve as a practical resource for researchers looking to incorporate this powerful synthetic

tool into their research and development programs. Further exploration of the reactivity of 2-
Amino-6-methoxypyridine is expected to continue to yield novel and efficient synthetic

methodologies for the construction of important organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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